molecular formula C5H8KNO4 B1596567 Monopotassium glutamate CAS No. 24595-14-0

Monopotassium glutamate

Cat. No.: B1596567
CAS No.: 24595-14-0
M. Wt: 185.22 g/mol
InChI Key: HQEROMHPIOLGCB-DFWYDOINSA-M
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Description

Monopotassium glutamate (MPG) is a compound with the formula KC5H8NO4 . It is a potassium salt of glutamic acid . It has the E number E622 and is used in foods as a flavor enhancer . It is a non-sodium MSG alternative .


Molecular Structure Analysis

This compound and monosodium glutamate are two solids that form significantly different structures with correspondingly dissimilar dynamics, while their chemistry only differs in cation identity . The molecular formula of this compound is C5H8KNO4 .


Chemical Reactions Analysis

This compound and monosodium glutamate are two solids that form significantly different structures with correspondingly dissimilar dynamics, while their chemistry only differs in cation identity . The interactions between the individual components in the crystals play a significant role in their properties .


Physical and Chemical Properties Analysis

This compound has a molar mass of 185.220 g·mol−1 . It is a crystalline salt compound composed of metal cations and organic anions . Its properties often arise from the interactions between the individual components in the crystals .

Scientific Research Applications

  • Neuropharmacology and Mood Disorders : Glutamate, including monopotassium glutamate, plays a significant role in mood and anxiety disorders. Research suggests that dysfunction in the glutamatergic system and related pathways are primary mediators of psychiatric pathology, offering new avenues for developing antidepressants (Sanacora, Treccani, & Popoli, 2012).

  • Food Industry and Health : Studies focusing on the use of glutamate salts, such as this compound, in the food industry have assessed their safety and physiological effects. This research is vital for understanding the implications of widespread glutamate use in food products (Beyreuther et al., 2007).

  • Structural and Interaction Studies : The structural dynamics and interactions of crystalline this compound have been examined to understand its properties. This is essential for its application in industries like pharmaceuticals and food, where it can affect product solubility and stability (Ruggiero et al., 2017).

  • Genotoxicity Assessment : Research on the genotoxic effects of this compound has been conducted to evaluate its impact on cellular and DNA integrity. This is crucial for assessing the safety of its use in various applications (Türkoğlu, 2015).

  • Biotechnological Applications : Studies have also focused on the use of glutamate and its derivatives in biotechnology. For instance, the production of GABA (an important neurotransmitter) using monosodium glutamate and its implications in industries such as biopolymer manufacturing (Vo et al., 2013).

Mechanism of Action

Glutamate, a component of Monopotassium glutamate, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors .

Safety and Hazards

While handling Monopotassium glutamate, it is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

CAS No.

24595-14-0

Molecular Formula

C5H8KNO4

Molecular Weight

185.22 g/mol

IUPAC Name

potassium;(4S)-4-amino-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C5H9NO4.K/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

HQEROMHPIOLGCB-DFWYDOINSA-M

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[K+]

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[K+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[K+]

24595-14-0

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Related CAS

56-86-0 (Parent)

sequence

E

solubility

Freely soluble in water;  practically insoluble in ethanol or ethe

Synonyms

Aluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monopotassium glutamate
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Monopotassium glutamate
Reactant of Route 3
Monopotassium glutamate
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Monopotassium glutamate
Reactant of Route 5
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Reactant of Route 6
Monopotassium glutamate

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